

In Vitro Antifungal Spectrum of Voriconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of Voriconazole, a broad-spectrum triazole antifungal agent. The document details its efficacy against a range of fungal pathogens, outlines the standardized experimental protocols for susceptibility testing, and illustrates its mechanism of action.

Core Antifungal Activity: In Vitro Spectrum

Voriconazole exhibits potent in vitro activity against a wide array of yeasts and molds. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the in vitro susceptibility of various fungal species to Voriconazole, with data compiled from multiple studies employing standardized methodologies.

Table 1: In Vitro Activity of Voriconazole against Candida Species



Fungal Species	Number of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC90 (μg/mL)
Candida albicans	8,702	0.03 - 8	≤0.03	0.06
Candida glabrata	8,702	0.03 - 8	0.25	1
Candida parapsilosis	8,702	≤0.015 - 4	0.03	0.12
Candida tropicalis	8,702	≤0.015 - 4	0.06	0.25
Candida krusei	285	0.01 - >4	0.25	1

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. Data is consistent with findings where 99% of 8,702 Candida isolates were inhibited by $\leq 1 \mu g/ml$ of voriconazole.[1]

Table 2: In Vitro Activity of Voriconazole against

Aspergillus Species

Fungal Species	Number of Isolates	MIC Range (μg/mL)	MIC5ο (μg/mL)	MIC9ο (μg/mL)
Aspergillus fumigatus	376	≤0.03 - 2	0.25	0.5
Aspergillus flavus	376	≤0.03 - 2	0.5	1
Aspergillus niger	376	0.12 - 2	0.5	1
Aspergillus terreus	376	0.12 - 2	0.5	1

Data compiled from studies where voriconazole demonstrated high activity against Aspergillus species, with 98-99% of isolates susceptible at a MIC of $\leq 1 \mu g/ml$.[2]





Table 3: In Vitro Activity of Voriconazole against Other

Pathogenic Fungi

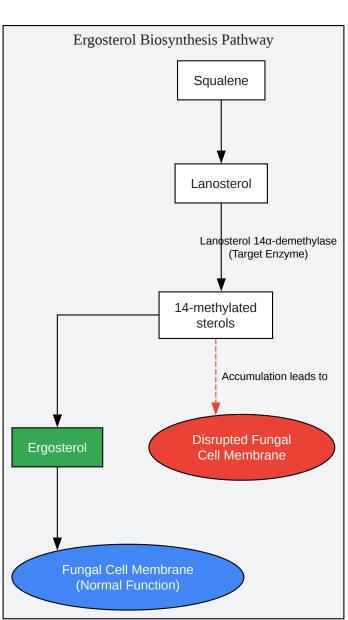
Fungal Species	Number of Isolates	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC90 (μg/mL)
Cryptococcus neoformans	566	≤0.03 - 1	0.06	0.12-0.25
Fusarium solani	-	0.25 - 8	-	-
Scedosporium apiospermum	27	≤1 (for 22 isolates)	-	-
Scedosporium prolificans	-	High (Poor Activity)	-	-

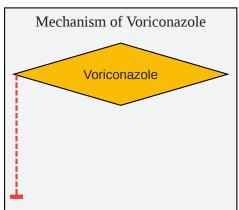
Voriconazole was found to be more active against Cryptococcus neoformans than fluconazole and itraconazole.[3] Its activity against Fusarium species is variable, and it shows poor activity against Scedosporium prolificans.[4][5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

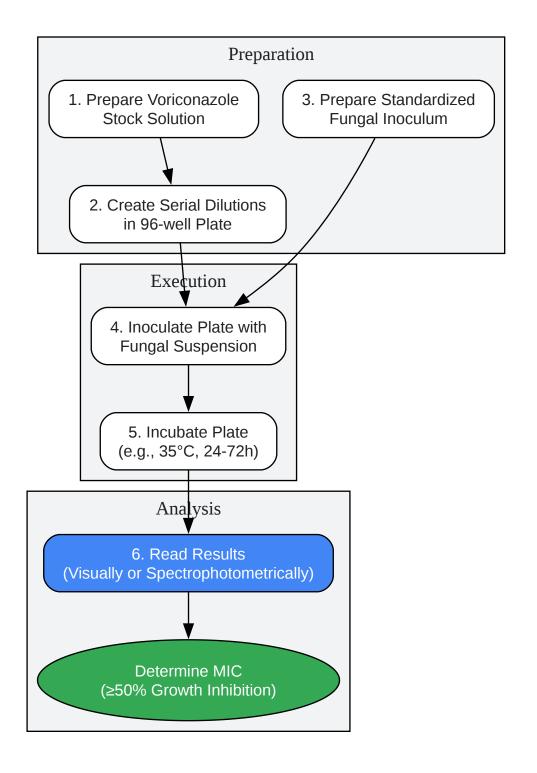
Voriconazole, like other triazole antifungals, targets the fungal cell membrane by disrupting the synthesis of ergosterol, a vital component for maintaining membrane integrity and function.[6] [7][8] The primary target is the fungal cytochrome P450 enzyme, lanosterol 14α -demethylase, which is encoded by the ERG11 gene.[9] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α -methylated sterols in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect), depending on the organism.[8] [10]











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- To cite this document: BenchChem. [In Vitro Antifungal Spectrum of Voriconazole: A
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 [https://www.benchchem.com/product/b12378733#in-vitro-antifungal-spectrum-of-antifungal-agent-90]

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